(2-hydroxynaphthalen-1-yl) acetate
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Overview
Description
Mechanism of Action
Target of Action
Acetic acid 2-hydroxy-1-naphthyl ester, also known as (2-hydroxynaphthalen-1-yl) acetate, is a complex organic compound. Similar compounds, such as 1-naphthaleneacetic acid (naa), have been shown to interact with various cellular targets .
Mode of Action
It can be inferred from related compounds that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Related compounds like naa have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .
Pharmacokinetics
It is known that the compound is a solid and soluble in organic solvents .
Result of Action
Related compounds like naa have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .
Action Environment
It is known that naa present in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (2-hydroxynaphthalen-1-yl) acetate is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-hydroxy-1-naphthyl ester typically involves the esterification of 2-hydroxy-1-naphthol with acetic acid or acetic anhydride. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2-Hydroxy-1-naphthol+Acetic acid→Acetic acid 2-hydroxy-1-naphthyl ester+Water
Alternatively, acetic anhydride can be used in place of acetic acid to drive the reaction to completion, producing the ester and acetic acid as a byproduct.
Industrial Production Methods
Industrial production of acetic acid 2-hydroxy-1-naphthyl ester may involve continuous flow processes where the reactants are mixed and passed through a reactor containing an acidic catalyst. The reaction conditions are optimized to achieve high yields and purity of the ester. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxynaphthalen-1-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-hydroxy-1-naphthol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hydroxy-1-naphthol and acetic acid.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Nitrated, sulfonated, or halogenated naphthalene derivatives.
Scientific Research Applications
(2-hydroxynaphthalen-1-yl) acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and heterocycles.
Biology: Employed in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(2-hydroxynaphthalen-1-yl) acetate can be compared to other esters and naphthol derivatives:
2-Hydroxy-1-naphthol: The parent compound, which lacks the ester functional group.
1-Naphthol: A similar compound with the hydroxyl group at the 1-position instead of the 2-position.
Phenyl acetate: An ester with a simpler aromatic ring structure.
The uniqueness of acetic acid 2-hydroxy-1-naphthyl ester lies in its combination of the naphthalene ring system and the ester functional group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2-hydroxynaphthalen-1-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLGQIXYNRNBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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